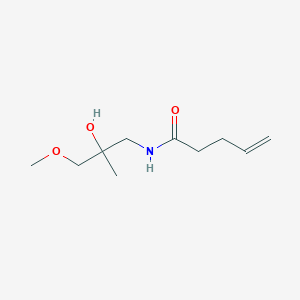
N-(2-hydroxy-3-methoxy-2-methylpropyl)pent-4-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-hydroxy-3-methoxy-2-methylpropyl)pent-4-enamide, also known as HET0016, is a small molecule inhibitor of the enzyme 20-HETE synthase. This enzyme is responsible for the synthesis of 20-hydroxyeicosatetraenoic acid (20-HETE), which plays a role in regulating blood pressure, angiogenesis, and inflammation. HET0016 has been studied for its potential therapeutic applications in various diseases, including cancer, hypertension, and stroke.
Scientific Research Applications
Controlled Polymerization
Research on the controlled polymerization of N-isopropylacrylamide, a compound with similar functional groups, reveals applications in drug delivery systems. The use of specific chain transfer agents and initiating species allows for room-temperature polymerization, offering a method to create thermoresponsive polymers for targeted drug release (Convertine et al., 2004).
Synthesis of Optically Active Polymers
Optically active polymers derived from L-tartaric acid, utilizing methoxy groups in their structure, have been prepared for applications requiring chiral materials. These polymers are hydrophilic, with significant thermal stability and optical activity, suggesting potential in biomedical applications (Bou et al., 1993).
Enantioselective Synthesis
Enantioselective synthesis utilizing N-methoxy-N-methylamide derivatives showcases the creation of complex molecular structures from simple precursors, crucial for pharmaceutical synthesis and the development of novel therapeutic agents (Calvez et al., 1998).
Antibacterial Activity of Enaminones
Research into non-symmetric enaminones, with structural similarities, reveals mild antibacterial activity and non-cytotoxic properties. Such compounds are valuable for the development of new antibacterial agents with minimal side effects (Cindrić et al., 2018).
Weinreb Amide in Synthetic Chemistry
The Weinreb amide functionality, akin to the N-methoxy group in N-(2-hydroxy-3-methoxy-2-methylpropyl)pent-4-enamide, is extensively used in synthetic chemistry for constructing complex molecules, highlighting the broad utility of such functional groups in academia and the pharmaceutical industry (Balasubramaniam & Aidhen, 2008).
Catalytic Synthesis of Enamides
Catalytic approaches to synthesize enamides from N-methoxy acrylamides demonstrate the potential for efficient production of complex molecules, vital for pharmaceuticals and materials science (Liu et al., 2018).
properties
IUPAC Name |
N-(2-hydroxy-3-methoxy-2-methylpropyl)pent-4-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO3/c1-4-5-6-9(12)11-7-10(2,13)8-14-3/h4,13H,1,5-8H2,2-3H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWGFMGDWOCUSMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)CCC=C)(COC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

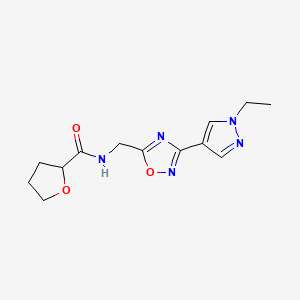
![2-tert-butyl-1-[1-(5,6-dimethylpyrimidin-4-yl)azetidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B2682024.png)
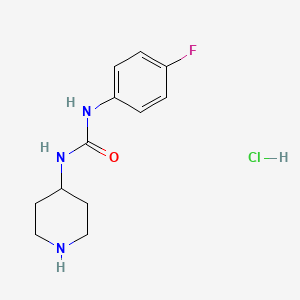

![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-2-(4-fluorophenylsulfonamido)benzamide](/img/structure/B2682029.png)
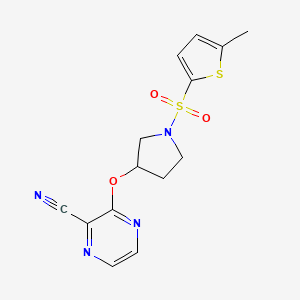
![N-[(2-chlorophenyl)carbamothioyl]-2-methylpropanamide](/img/structure/B2682031.png)
![2-[2-(3-Chloro-2-methylphenyl)hydrazinylidene]propanediamide](/img/structure/B2682033.png)
![(1S,2S)-1-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]-2-(trifluoromethyl)cyclopropane-1-carboxylic acid](/img/structure/B2682035.png)
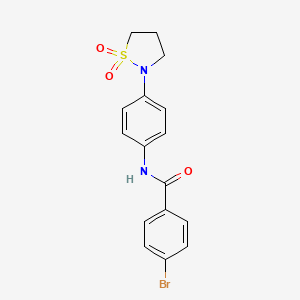
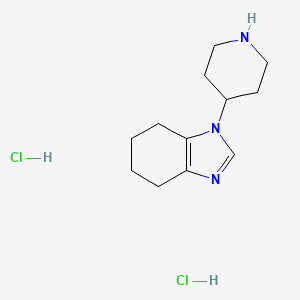
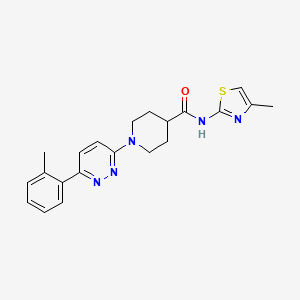
![N-[(3-Pyridin-4-ylphenyl)methyl]but-2-ynamide](/img/structure/B2682043.png)
![N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-methoxyacetamide](/img/structure/B2682044.png)